molecular formula C45H43FO5S B13851450 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin

3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin

Cat. No.: B13851450
M. Wt: 714.9 g/mol
InChI Key: FOVNWCXLESIQOK-VWAOLGEPSA-N
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Description

3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is primarily used in the treatment of type 2 diabetes and obesity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves multiple steps. The starting material is typically a glucose derivative, which undergoes benzylation to introduce the benzyloxy groups at the 3, 4, and 5 positions. The hydroxymethyl group at the 6 position is introduced through a series of protection and deprotection steps, followed by functional group transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

    Biology: The compound is studied for its potential effects on glucose metabolism and its role in inhibiting SGLT2.

    Medicine: It is a key intermediate in the production of Canagliflozin, which is used to treat type 2 diabetes and obesity.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium/glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing glucose excretion in the urine. This helps to lower blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes.

    Empagliflozin: A selective SGLT2 inhibitor with similar therapeutic applications.

    Ertugliflozin: Another member of the SGLT2 inhibitor class used for managing type 2 diabetes

Uniqueness

3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Canagliflozin. Its multiple benzyloxy groups and hydroxymethyl functionality provide versatility in chemical reactions and make it a valuable compound in pharmaceutical research and development.

Properties

Molecular Formula

C45H43FO5S

Molecular Weight

714.9 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C45H43FO5S/c1-31-17-18-36(25-37(31)26-39-23-24-41(52-39)35-19-21-38(46)22-20-35)42-44(49-29-33-13-7-3-8-14-33)45(50-30-34-15-9-4-10-16-34)43(40(27-47)51-42)48-28-32-11-5-2-6-12-32/h2-25,40,42-45,47H,26-30H2,1H3/t40-,42+,43-,44+,45+/m1/s1

InChI Key

FOVNWCXLESIQOK-VWAOLGEPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F

Origin of Product

United States

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